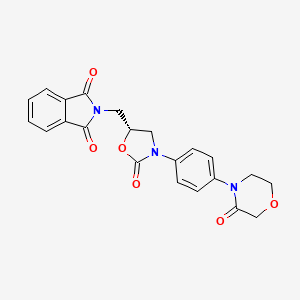

Atazanavir N13-descarboxymethyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Atazanavir is an antiviral protease inhibitor used in combination with other antiretrovirals for the treatment of HIV . It is a substrate and inhibitor of cytochrome P450 isozyme 3A and an inhibitor and inducer of P-glycoprotein . It has similar virologic efficacy as efavirenz and ritonavir-boosted lopinavir in antiretroviral-naive individuals .

Synthesis Analysis

The biaryl-hydrazine unit of Atazanavir, an important HIV protease inhibitor, was prepared in a three-step continuous flow sequence in 74% overall yield. The synthesis involved Pd-catalyzed Suzuki–Miyaura cross-coupling, followed by hydrazone formation and a subsequent hydrogenation step, and additionally incorporates a liquid–liquid extraction step .Molecular Structure Analysis

Atazanavir has a molecular formula of C38H52N6O7 and a molecular weight of 704.9 g/mol . Its IUPAC name is methyl N - [ (2 S )-1- [2- [ (2 S ,3 S )-2-hydroxy-3- [ [ (2 S )-2- (methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2- [ (4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate .Chemical Reactions Analysis

Atazanavir is a competitive inhibitor of SARS-CoV-2 Mpro, impairing variants replication in vitro and in vivo . It has been considered as a potential repurposing drug to 2019 coronavirus disease (COVID-19) .Physical and Chemical Properties Analysis

Atazanavir is a heavily substituted carbohydrazide . It is a substrate and inhibitor of cytochrome P450 isozyme 3A and an inhibitor and inducer of P-glycoprotein .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Atazanavir N13-descarboxymethyl involves the modification of Atazanavir through a decarboxylation reaction.", "Starting Materials": [ "Atazanavir", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Atazanavir is dissolved in methanol.", "Sodium hydroxide is added to the solution to form a suspension.", "The suspension is heated to 60-70°C for 2 hours.", "Hydrochloric acid is added to the solution to adjust the pH to 2-3.", "The solution is then extracted with water.", "The aqueous layer is collected and acidified with hydrochloric acid.", "The resulting precipitate is filtered and washed with water.", "The solid is dried to obtain Atazanavir N13-descarboxymethyl." ] } | |

Número CAS |

1233885-61-4 |

Fórmula molecular |

C₃₆H₅₁ClN₆O₅ |

Peso molecular |

683.28 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)

![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)

![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B1144862.png)